6-methoxypyridazine-3-sulfonyl Fluoride

Descripción general

Descripción

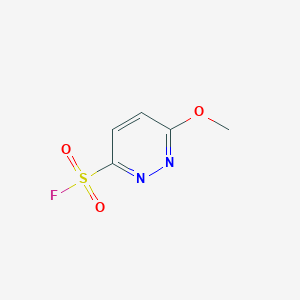

6-methoxypyridazine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H5FN2O3S and a molecular weight of 192.168 g/mol It is a derivative of pyridazine, characterized by the presence of a methoxy group at the 6-position and a sulfonyl fluoride group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxypyridazine-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 3-chloro-6-methoxypyridazine with a suitable sulfonyl fluoride reagent under controlled conditions . The reaction typically requires the use of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction is carried out in an appropriate solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity product suitable for further applications.

Análisis De Reacciones Químicas

Types of Reactions

6-methoxypyridazine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

Reduction: The pyridazine ring can undergo reduction to form dihydropyridazine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed

Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

Aldehydes and Carboxylic Acids: Resulting from the oxidation of the methoxy group.

Dihydropyridazine Derivatives: Produced via reduction of the pyridazine ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Inhibition of Enzymes:

Sulfonyl fluorides, including 6-methoxypyridazine-3-sulfonyl fluoride, have been studied for their potential as enzyme inhibitors. For instance, sulfonyl fluorides have shown promise in inhibiting fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. Inhibitors of FAAH are being explored for therapeutic applications in pain management, anti-inflammatory treatments, and neuroprotection .

Case Study: FAAH Inhibition

A systematic structure-activity relationship (SAR) study revealed that sulfonyl fluorides can be designed to exhibit selective inhibition of FAAH. Compounds derived from sulfonyl fluorides demonstrated significant potency and selectivity, with some analogs showing up to 31-fold enhancement in inhibitory activity compared to earlier generations . This highlights the therapeutic potential of this compound as a candidate for drug development targeting endocannabinoid pathways.

Biological Probes

Chemical Biology Applications:

The unique reactivity profile of sulfonyl fluorides makes them suitable as chemical probes in biological systems. They can be utilized to investigate enzyme mechanisms and protein interactions due to their ability to form covalent bonds with target proteins .

Selectivity and Reactivity:

The selectivity of sulfonyl fluorides for specific biological targets is attributed to their electrophilic nature, which allows them to react preferentially with nucleophilic residues in proteins. This property enables researchers to develop highly selective inhibitors that can be used to dissect complex biological pathways .

Synthesis and Methodology

Facile Synthesis:

Recent advancements in synthetic methodologies have improved the accessibility of sulfonyl fluorides from sulfonic acids using thionyl fluoride or Xtalfluor reagents . These methods allow for the efficient production of this compound and its analogs, facilitating research into their applications.

| Method | Yield (%) | Conditions |

|---|---|---|

| Thionyl Fluoride | 92% | DMF at 130°C |

| Xtalfluor-E® | Up to 100% | Room temperature |

Mecanismo De Acción

The mechanism of action of 6-methoxypyridazine-3-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in target molecules. This reactivity is exploited in the design of covalent inhibitors and probes for biological studies .

Comparación Con Compuestos Similares

Similar Compounds

3-chloro-6-methoxypyridazine: A precursor in the synthesis of 6-methoxypyridazine-3-sulfonyl fluoride.

6-methoxy-pyridine-3-sulfonyl chloride: Another sulfonyl derivative with similar reactivity.

4-methoxypyridazine-3-sulfonyl fluoride: A structural isomer with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of a methoxy group and a sulfonyl fluoride group makes it a versatile intermediate in organic synthesis and a valuable tool in chemical biology research.

Actividad Biológica

6-Methoxypyridazine-3-sulfonyl fluoride is a compound belonging to the class of sulfonyl fluorides, which are recognized for their diverse biological activities and applications in chemical biology. This article delves into the biological activity of this specific compound, exploring its mechanisms, effects, and potential therapeutic applications based on current research findings.

Sulfonyl fluorides, including this compound, are known to act as covalent inhibitors by modifying specific amino acid residues in target proteins. The sulfonyl fluoride group can react with nucleophilic residues such as serine, cysteine, and lysine, leading to irreversible inhibition of enzymes involved in various biological processes . This property makes them valuable tools in drug development and biochemical research.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

One significant area of research involves the inhibition of fatty acid amide hydrolase (FAAH) , an enzyme that degrades endocannabinoids. Studies have shown that sulfonyl fluorides can effectively inhibit FAAH activity, thereby increasing levels of endogenous cannabinoids like anandamide. This modulation has implications for pain management, anxiety disorders, and other conditions influenced by the endocannabinoid system .

Case Study: FAAH Inhibition

In a study examining various sulfonyl fluoride analogs, researchers found that compounds similar to this compound exhibited potent FAAH inhibition. The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonyl group significantly impacted inhibitory potency. For instance, replacing the sulfonyl fluoride with a sulfonyl ester resulted in a marked decrease in activity (73-fold) against FAAH .

Selectivity and Off-Target Effects

The selectivity of this compound for FAAH over other serine hydrolases has been demonstrated through activity-based proteomic methods. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic profile of compounds developed for clinical use .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods involving the conversion of corresponding sulfonamides or sulfonic acids under mild conditions. Recent advancements have improved yields and reaction conditions for synthesizing sulfonyl fluorides from complex organic molecules .

Biological Applications

Sulfonyl fluorides are increasingly being integrated into bioactive molecules to enhance their pharmacological properties. The unique reactivity of the SO₂F group allows for site-specific modifications that can improve drug efficacy and selectivity .

Summary Table of Biological Activity

Propiedades

IUPAC Name |

6-methoxypyridazine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O3S/c1-11-4-2-3-5(8-7-4)12(6,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOAIQFWGABIHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452553 | |

| Record name | 3-fluorosulfonyl-6-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454182-00-4 | |

| Record name | 3-fluorosulfonyl-6-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.